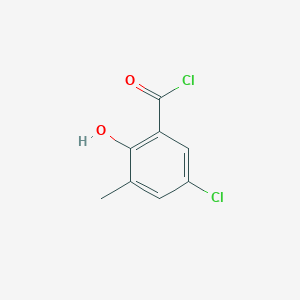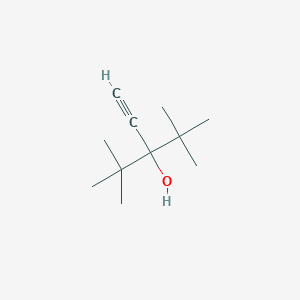
1-Pentyn-3-ol, 3-(1,1-dimethylethyl)-4,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentyn-3-ol, 3-(1,1-dimethylethyl)-4,4-dimethyl- is an organic compound with the molecular formula C11H22O2Si. It is a colorless to slightly yellow oily liquid with a special smell. This compound is often used in organic synthesis and has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Pentyn-3-ol, 3-(1,1-dimethylethyl)-4,4-dimethyl- can be synthesized through several methods. One common method involves the condensation reaction of ethynyl hydroxyacetone with methanol. Another method includes the reaction between hexadiynol and dimethyl sulfoxide .
Industrial Production Methods
In industrial settings, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Pentyn-3-ol, 3-(1,1-dimethylethyl)-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alkanes or alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, alcohols
Substitution: Halogenated compounds, amines
Scientific Research Applications
1-Pentyn-3-ol, 3-(1,1-dimethylethyl)-4,4-dimethyl- has a wide range of applications in scientific research:
Biology: Utilized in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Employed as a surfactant, brazing agent, and additive in rubber and plastic manufacturing.
Mechanism of Action
The mechanism of action of 1-Pentyn-3-ol, 3-(1,1-dimethylethyl)-4,4-dimethyl- involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation or breaking of chemical bonds. Its unique structure allows it to participate in diverse chemical processes, making it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
1-Pentanol, 3-methyl-: Similar in structure but lacks the dimethyl and tert-butyl groups.
1-Penten-3-ol: Shares the penten-3-ol backbone but differs in the presence of additional functional groups.
Uniqueness
1-Pentyn-3-ol, 3-(1,1-dimethylethyl)-4,4-dimethyl- is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of the tert-butyl and dimethyl groups enhances its stability and makes it suitable for specialized applications in organic synthesis and industrial processes.
Properties
CAS No. |
33420-19-8 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
3-tert-butyl-4,4-dimethylpent-1-yn-3-ol |
InChI |
InChI=1S/C11H20O/c1-8-11(12,9(2,3)4)10(5,6)7/h1,12H,2-7H3 |
InChI Key |
ZBSXJDSSZCGLNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C#C)(C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9H-Cyclohepta[d]pyrimidine](/img/structure/B13962837.png)

![8-Cyclopropyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13962844.png)
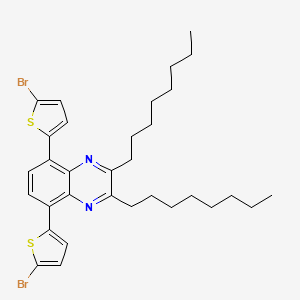
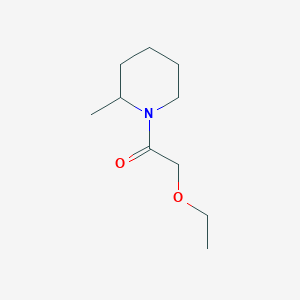
![Methyl 3-[4-[[4-(3-methoxy-3-oxoprop-1-enyl)phenyl]disulfanyl]phenyl]prop-2-enoate](/img/structure/B13962865.png)
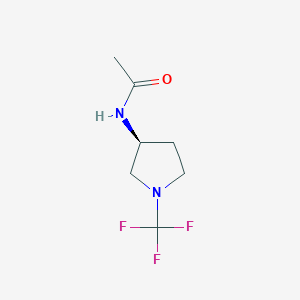
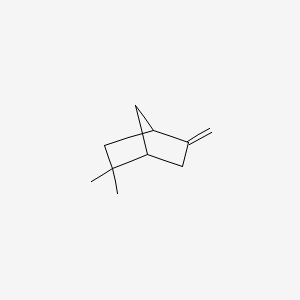
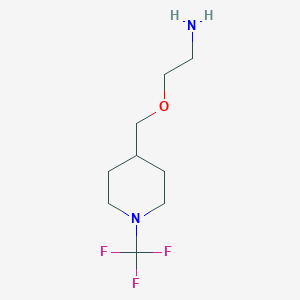

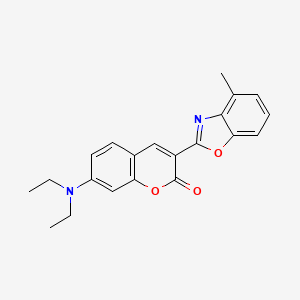

![1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-bromoethanone](/img/structure/B13962892.png)
